Ethyl 2-(pyridin-2-YL)propanoate

Description

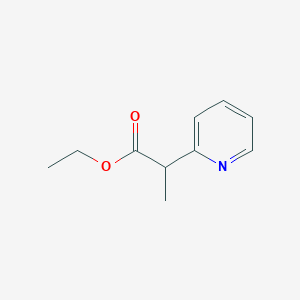

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8(2)9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOHSLNOPVCEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631198 | |

| Record name | Ethyl 2-(pyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-85-2 | |

| Record name | 2-Pyridineacetic acid, α-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5552-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(pyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(pyridin-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and predicted characterization data for Ethyl 2-(pyridin-2-yl)propanoate. Due to the limited availability of direct experimental data in the current literature for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a robust framework for its synthesis and analysis.

Introduction

This compound is a pyridine-containing ester with potential applications in medicinal chemistry and materials science. Its structural motif is of interest in the design of novel bioactive molecules and functional materials. This guide outlines a feasible synthetic pathway and the expected analytical characterization of the target compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the alkylation of the enolate of ethyl 2-(pyridin-2-yl)acetate with a methylating agent. This method is a variation of the well-established malonic ester and acetoacetic ester syntheses, which are fundamental carbon-carbon bond-forming reactions in organic chemistry.

The proposed two-step synthesis involves the deprotonation of ethyl 2-(pyridin-2-yl)acetate to form a nucleophilic enolate, followed by an SN2 reaction with an electrophilic methyl source.

Reaction Scheme:

Where Py = pyridin-2-yl, and X = a suitable leaving group (e.g., I, Br, OTs)

Experimental Protocol

Materials:

-

Ethyl 2-(pyridin-2-yl)acetate (commercially available)[1][2][3]

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Methylating agent (e.g., Methyl iodide (CH3I), Dimethyl sulfate)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 2-(pyridin-2-yl)acetate in anhydrous THF. Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong base, such as LDA (1.1 equivalents), to the stirred solution. The formation of the enolate can be monitored by a color change. Stir the reaction mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

-

Alkylation: To the cold enolate solution, add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise. Allow the reaction to proceed at -78 °C for a period (e.g., 1-2 hours) and then gradually warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | > 200 °C at atmospheric pressure |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet of doublets | 1H | H6 (pyridine) |

| ~7.6 | Triplet of doublets | 1H | H4 (pyridine) |

| ~7.2-7.3 | Multiplet | 2H | H3, H5 (pyridine) |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.8 | Quartet | 1H | Py-CH (CH₃)-COOEt |

| ~1.5 | Doublet | 3H | Py-CH(CH₃ )-COOEt |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The predicted ¹³C NMR spectrum in CDCl₃ would show approximately 10 distinct signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (ester) |

| ~158 | C 2 (pyridine, attached to the propanoate group) |

| ~149 | C 6 (pyridine) |

| ~136 | C 4 (pyridine) |

| ~123 | C 5 (pyridine) |

| ~121 | C 3 (pyridine) |

| ~61 | -O-CH₂ -CH₃ |

| ~48 | Py-CH (CH₃)-COOEt |

| ~18 | Py-CH(CH₃ )-COOEt |

| ~14 | -O-CH₂-CH₃ |

IR (Infrared) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3000 | C-H stretch (aromatic) |

| ~2980-2900 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1590, 1570, 1470, 1435 | C=C and C=N stretching (pyridine ring) |

| ~1250-1100 | C-O stretch (ester) |

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the entire ester group (-COOCH₂CH₃, m/z = 73).

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthesis and characterization workflow for this compound.

References

"Ethyl 2-(pyridin-2-YL)propanoate" physical and chemical properties

An In-depth Technical Guide to Ethyl Pyridylalkanoates: Properties, Synthesis, and Applications in Drug Development

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of ethyl pyridylalkanoates, with a particular focus on isomers and analogs of the requested compound, "Ethyl 2-(pyridin-2-YL)propanoate." Initial research indicates a scarcity of documented information for this specific chemical structure. Consequently, this guide centers on closely related and more extensively studied compounds: Ethyl 3-(pyridin-2-yl)propanoate , Ethyl 3-(pyridin-2-ylamino)propanoate , and Ethyl 2-(pyridin-2-yl)acetate . Of notable significance is Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyridylalkanoates are a class of organic compounds characterized by a pyridine ring linked to an ethyl alkanoate moiety. Their structural features make them valuable building blocks in medicinal chemistry, often serving as precursors or key intermediates in the synthesis of pharmacologically active molecules. This guide addresses the ambiguity surrounding "this compound" by presenting a detailed analysis of its more prominent structural isomers and analogs.

Physicochemical Properties

The physical and chemical properties of the selected ethyl pyridylalkanoates are summarized in the tables below for ease of comparison.

Table 1: Identifiers and Molecular Properties

| Property | Ethyl 3-(pyridin-2-yl)propanoate | Ethyl 3-(pyridin-2-ylamino)propanoate | Ethyl 2-(pyridin-2-yl)acetate |

| CAS Number | 2739-74-4[4] | 103041-38-9[1][5] | 2739-98-2[6] |

| Molecular Formula | C₁₀H₁₃NO₂[4] | C₁₀H₁₄N₂O₂[3] | C₉H₁₁NO₂[6] |

| Molecular Weight | 179.22 g/mol [4] | 194.23 g/mol [3] | 165.19 g/mol [6] |

| IUPAC Name | ethyl 3-pyridin-2-ylpropanoate[4] | ethyl 3-(pyridin-2-ylamino)propanoate | ethyl 2-pyridin-2-ylacetate[6] |

Table 2: Physical and Chemical Properties

| Property | Ethyl 3-(pyridin-2-yl)propanoate | Ethyl 3-(pyridin-2-ylamino)propanoate | Ethyl 2-(pyridin-2-yl)acetate |

| Appearance | Yellow to brown liquid[7] | White solid[1][3] | Liquid |

| Melting Point | 96-97 °C[7] | 48-50 °C[3][8] | 18-19 °C[9] |

| Boiling Point | 258 °C at 750 Torr[7] | 125 °C at 0.2 mmHg[3][10] | 70 °C at 0.05 mmHg |

| Density | 1.071 g/cm³[7] | 1.132 g/cm³[8] | 1.084 g/mL at 25 °C |

| Solubility | No data available | Soluble in DMSO, Methanol[8] | No data available |

| Refractive Index | No data available | 1.545[8] | n20/D 1.497 |

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of the discussed compounds are crucial for their practical application in research and development.

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This compound is a key intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor.[1][2]

Method 1: Trifluoromethanesulfonic Acid Catalysis [1][11]

-

Procedure:

-

Under a nitrogen atmosphere, 2-aminopyridine and ethyl acrylate are dissolved in anhydrous ethanol.[11]

-

Trifluoromethanesulfonic acid is added as a catalyst.[11]

-

The mixture is heated in an oil bath at a controlled temperature of 120-160 °C for 16-20 hours.[11]

-

The resulting reaction solution is washed with petroleum ether at 35-40 °C.[1]

-

The solution is then concentrated under reduced pressure.[1]

-

The residue is washed with a mixture of petroleum ether and ethyl acetate and recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[1]

-

Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

Method 2: Acetic Acid Catalysis [12]

-

Reactants: 2-aminopyridine and ethyl acrylate.[12]

-

Catalyst: Glacial acetic acid.[12]

-

Procedure:

-

2-aminopyridine, ethyl acrylate, and glacial acetic acid are combined in a flask.[12]

-

The mixture is heated to an internal temperature of 80°C and stirred overnight (approximately 12 hours).[12]

-

The reaction is monitored by HPLC.[12]

-

After completion, the mixture is cooled, and 2N HCl is added, followed by extraction with ethyl acetate.[12]

-

The aqueous phase is collected, and the pH is adjusted with sodium carbonate, followed by extraction with ethyl acetate.[12]

-

The organic phases are combined and dried to yield the product.[12]

-

Synthesis of Ethyl 2-(pyridin-2-yl)acetate

-

Reactants: α-picoline and bromobenzene (to form phenyllithium).[13]

-

Reagents: Lithium, Dry Ice (solid CO₂), absolute ethanol, dry hydrogen chloride, chloroform, potassium carbonate.[13]

-

Procedure:

-

Phenyllithium is prepared by reacting lithium with bromobenzene in absolute ether.[13]

-

α-picoline is added dropwise to the phenyllithium solution to form picolyllithium.[13]

-

The picolyllithium solution is poured over crushed Dry Ice.[13]

-

The resulting mixture is treated with absolute ethanol saturated with dry hydrogen chloride for esterification.[13]

-

The solvent is removed, and the residue is dissolved in chloroform and neutralized with a potassium carbonate paste.[13]

-

The product is isolated by distillation under reduced pressure.[13]

-

Caption: Synthesis of Ethyl 2-(pyridin-2-yl)acetate.

Applications in Drug Development

The primary relevance of these compounds to drug development lies in their use as intermediates for more complex molecules.

-

Ethyl 3-(pyridin-2-ylamino)propanoate: As previously mentioned, this is a crucial intermediate in the synthesis of Dabigatran etexilate , an oral anticoagulant that acts as a direct thrombin inhibitor.[1][2][10] Its role is to provide a key structural fragment of the final drug molecule.

-

Ethyl 2-(pyridin-2-yl)acetate: This compound and its derivatives have been explored in the synthesis of various heterocyclic systems with potential biological activities. The synthesis of a series of its derivatives has been reported, suggesting its utility as a versatile starting material in medicinal chemistry.[14]

Logical Relationships and Workflows

The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is a key step in the overall synthesis of Dabigatran. The logical flow from starting materials to the final drug product can be visualized as follows:

Caption: Role as a key intermediate in drug synthesis.

Conclusion

While direct information on "this compound" is limited, a comprehensive analysis of its structurally related compounds, particularly Ethyl 3-(pyridin-2-yl)propanoate, Ethyl 3-(pyridin-2-ylamino)propanoate, and Ethyl 2-(pyridin-2-yl)acetate, provides valuable insights for researchers and drug development professionals. The physicochemical data, detailed synthesis protocols, and established role of Ethyl 3-(pyridin-2-ylamino)propanoate as a key pharmaceutical intermediate underscore the importance of this class of compounds in medicinal chemistry. This guide serves as a foundational resource for further investigation and application of these versatile chemical entities.

References

- 1. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]

- 4. Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 103041-38-9|Ethyl 3-(pyridin-2-ylamino)propanoate|BLD Pharm [bldpharm.com]

- 6. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ethyl 3-pyridin-2-ylpropanoate | 2739-74-4 [chemicalbook.com]

- 8. Ethyl 3-(pyridin-2-ylamino)propanoate|lookchem [lookchem.com]

- 9. Ethyl 2-(pyridin-4-yl)acetate | 54401-85-3 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 12. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: A Comprehensive Guide to Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No. 103041-38-9)

Disclaimer: The initial request specified "Ethyl 2-(pyridin-2-YL)propanoate" with CAS number 33174-88-2. However, no substantial scientific literature or data could be retrieved for a compound with this specific name and CAS number. The following guide is prepared for a closely related and industrially significant compound, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No. 103041-38-9), which is a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.

Introduction

Ethyl 3-(pyridin-2-ylamino)propanoate is a critical building block in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of Dabigatran etexilate, a widely used oral anticoagulant. This document provides a detailed technical overview of Ethyl 3-(pyridin-2-ylamino)propanoate, encompassing its chemical and physical properties, a detailed synthesis protocol, and its significance in drug development. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical sciences.

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 3-(pyridin-2-ylamino)propanoate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 103041-38-9 | [1][2][3][4][5][][7][8] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Appearance | White to off-white solid/crystals | [2][3] |

| Melting Point | 48-50 °C | [2][3] |

| Boiling Point | 125 °C at 0.2 mmHg | [2][4] |

| Solubility | Soluble in DMSO and Methanol | [2][3] |

| Storage | 2-8°C, in an inert atmosphere, protected from light | [2] |

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

The most commonly cited synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate involves the reaction of 2-aminopyridine with ethyl acrylate.[2][4][9][10] This reaction is typically catalyzed by an acid and performed under controlled temperature conditions.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, based on published methods.[2][4][9][10]

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Trifluoromethanesulfonic acid (catalyst)

-

Anhydrous ethanol (solvent)

-

Petroleum ether (for washing)

-

Ethyl acetate (for recrystallization)

-

Nitrogen gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle/oil bath

-

Dropping funnel

-

Rotary evaporator

-

Buchner funnel and flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.

-

Addition of Reactants: To the stirred solution, add ethyl acrylate. Subsequently, slowly add trifluoromethanesulfonic acid as the catalyst.

-

Reaction: Heat the reaction mixture in an oil bath to a temperature between 120-160 °C and maintain it under reflux for 16-20 hours.

-

Work-up: After the reaction is complete, cool the mixture to 35-40 °C. The crude product is then washed with petroleum ether.

-

Purification: Concentrate the washed solution under reduced pressure using a rotary evaporator. The resulting residue is then recrystallized from a mixture of petroleum ether and ethyl acetate to yield the final product as white flaky crystals.

-

Drying: The purified crystals are collected by filtration and dried under vacuum.

Yield and Purity:

Role in Drug Development: Synthesis of Dabigatran Etexilate

Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial intermediate in the multi-step synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[1][2][4] The structural backbone of Ethyl 3-(pyridin-2-ylamino)propanoate forms a significant portion of the final Dabigatran molecule.

The following diagram illustrates the logical flow of Ethyl 3-(pyridin-2-ylamino)propanoate as a key intermediate in the synthesis of Dabigatran etexilate.

Caption: Role as a key intermediate in Dabigatran synthesis.

Biological Significance

While Ethyl 3-(pyridin-2-ylamino)propanoate itself is primarily an intermediate, its derivatives have shown biological activity. It is a precursor to thrombin inhibitors, which play a vital role in anticoagulant therapy.[1][2][4] Some sources suggest that the compound may have anti-inflammatory properties and could inhibit platelet aggregation, though these activities are more prominently associated with its downstream products like Dabigatran.[1]

Conclusion

Ethyl 3-(pyridin-2-ylamino)propanoate is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its efficient synthesis and its role as a key precursor to the anticoagulant Dabigatran etexilate underscore its importance. This technical guide provides a foundational understanding of its properties, synthesis, and application for professionals in the field of drug development and organic synthesis. Further research into novel synthetic routes and potential applications of this and related compounds continues to be an active area of investigation.

References

- 1. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 [biosynth.com]

- 2. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]

- 3. Ethyl 3-(pyridin-2-ylamino)propanoate|lookchem [lookchem.com]

- 4. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 5. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc [chemsrc.com]

- 7. 103041-38-9|Ethyl 3-(pyridin-2-ylamino)propanoate|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 10. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

"Ethyl 2-(pyridin-2-YL)propanoate" molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic considerations for Ethyl 3-(pyridin-2-yl)propanoate, a compound of interest to researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Formula

Ethyl 3-(pyridin-2-yl)propanoate is a chemical compound featuring a pyridine ring substituted at the 2-position with an ethyl propanoate chain. The linkage is at the third carbon of the propanoate group.

Molecular Formula: C₁₀H₁₃NO₂

2D Structure:

SMILES: CCOC(=O)CCc1ccccn1

InChI: InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for Ethyl 3-(pyridin-2-yl)propanoate.

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | [PubChem CID: 347337] |

| Molecular Formula | C₁₀H₁₃NO₂ | [PubChem CID: 347337] |

| CAS Number | 2739-74-4 | [PubChem CID: 347337] |

| Appearance | Yellow to brown liquid | [ChemicalBook] |

| Boiling Point | 258 °C at 750 Torr | [ChemicalBook] |

| Density | 1.071 g/cm³ | [ChemicalBook] |

| pKa | 5.32 ± 0.12 (Predicted) | [ChemicalBook] |

| Storage Temperature | Inert atmosphere, Room Temperature | [ChemicalBook] |

Spectroscopic data, including 13C NMR, GC-MS, and FTIR spectra, are available for this compound and are crucial for its identification and characterization.[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of Ethyl 3-(pyridin-2-yl)propanoate are not extensively published, a general synthetic approach can be inferred from related preparations. A common method for the synthesis of similar compounds involves the reaction of a pyridine derivative with a suitable propanoate precursor.

A plausible synthetic route could involve the Michael addition of a 2-substituted pyridine nucleophile to ethyl acrylate. The reaction conditions would likely require a suitable solvent and potentially a catalyst to facilitate the addition. Purification of the final product would typically be achieved through column chromatography or distillation.

For the related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, a detailed synthetic method has been described.[2][3] This process involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst, carried out in anhydrous ethanol under nitrogen protection at elevated temperatures.[2][3] The product is then isolated through a series of washing and recrystallization steps.[2][3]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a pyridinyl-substituted propanoate.

References

Spectroscopic Profile of Ethyl 2-(pyridin-2-yl)propanoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 2-(pyridin-2-yl)propanoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental data, this document focuses on high-quality predicted spectroscopic information to facilitate structural elucidation and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on computational models and should be used as a reference for experimental verification.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.58 - 8.56 | m | 1H | H-6 (pyridin-2-yl) |

| 7.68 - 7.64 | m | 1H | H-4 (pyridin-2-yl) |

| 7.33 - 7.31 | m | 1H | H-3 (pyridin-2-yl) |

| 7.18 - 7.15 | m | 1H | H-5 (pyridin-2-yl) |

| 4.17 | q | 2H | -O-CH₂ -CH₃ |

| 3.94 | q | 1H | -CH(pyridin-2-yl)- |

| 1.61 | d | 3H | -CH(CH₃ )- |

| 1.22 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 173.5 | C=O |

| 158.9 | C-2 (pyridin-2-yl) |

| 149.3 | C-6 (pyridin-2-yl) |

| 136.8 | C-4 (pyridin-2-yl) |

| 123.9 | C-3 (pyridin-2-yl) |

| 122.2 | C-5 (pyridin-2-yl) |

| 61.2 | -O-CH₂ -CH₃ |

| 52.8 | -CH (pyridin-2-yl)- |

| 18.7 | -CH(CH₃ )- |

| 14.1 | -O-CH₂-CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1590, 1570, 1470, 1435 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretch (ester) |

| ~1180 | C-N stretch |

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Exact Mass | 179.0946 u |

| Predicted [M+H]⁺ | 180.1025 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific experimental setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm, and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. For Electron Ionization (EI), a volatile sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.[1][2][3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 2-(pyridin-2-YL)propanoate and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of "Ethyl 2-(pyridin-2-YL)propanoate" by examining the reported activities of structurally similar compounds. Direct biological data for this compound is not extensively available in the public domain. The information presented herein is for research and informational purposes only and should not be construed as a definitive assessment of the specific activity of this compound.

Executive Summary

This compound belongs to a class of pyridine-containing organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct experimental data on the biological profile of this compound is limited, analysis of structurally related molecules provides valuable insights into its potential therapeutic applications. This guide summarizes the known biological activities of closely related pyridine derivatives, including their antimicrobial, antiviral, cytotoxic, kinase inhibitory, and vasodilatory properties. Detailed experimental protocols and relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this chemical space.

Potential Biological Activities Based on Structural Analogs

The biological potential of this compound can be inferred from the activities of several classes of structurally related compounds. These include derivatives of ethyl 2-(2-pyridylacetate), 2-substituted-pyridin-4-yl macrocycles, lapatinib analogs with a pyridin-2-ylmethoxy moiety, and other pyridine-containing molecules.

Antimicrobial and Antiviral Activity

Derivatives of ethyl 2-(2-pyridylacetate) incorporating thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties have been synthesized and evaluated for their in vitro antimicrobial and antiviral activities. Some of these compounds have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain 2-(methyldithio)pyridine-3-carbonitrile derivatives have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.5 to 64 μg/mL against various bacterial strains and 0.25 to 2 μg/mL against Candida species[1]. Additionally, some thiosemicarbazone derivatives of 2-acetylpyridine have been reported to inhibit the replication of Herpes Simplex Virus types 1 and 2[2].

Table 1: Summary of Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Organism | Activity (MIC/IC50) | Reference |

| 2-(methyldithio)pyridine-3-carbonitrile | Various Bacteria | 0.5 - 64 µg/mL | [1] |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 µg/mL | [1] |

| Substituted Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 µg/mL | [1] |

| 4-(dimethylamino)pyridinepropylthioacetate-AuNPs with Pefloxacin | E. coli | 25 µg/mL | [1] |

Cytotoxic Activity

Several pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The IC50 values for some of these compounds suggest potential for development as anticancer agents. For example, certain keto-sugar bearing pyridine derivatives have shown significant cytotoxicity with IC50 values ranging from 0.24 to 0.56 μM against A594, CNE2, HepG2, and MCF-7 cancer cell lines[3].

Table 2: Summary of Cytotoxic Activity of Selected Pyridine Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Keto-sugar bearing pyridine derivative | A594, CNE2, HepG2, MCF-7 | 0.24 - 0.56 µM | [3] |

| N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonate | HCT116 | 20.8 µM | [3] |

| Thieno[2,3-b]pyridine derivative (3a) | HeLa | 3.5 µg/mL | [4] |

| Thieno[2,3-b]pyridine derivative (3a) | MCF-7 | 4.5 µg/mL | [4] |

Kinase Inhibition

Macrocyclic derivatives of 2-substituted-pyridin-4-yl have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. One notable compound exhibited an IC50 of 1.22 nM against HPK1 and demonstrated in vivo efficacy in a murine colorectal cancer model, suggesting the potential for this scaffold in cancer immunotherapy. A novel HPK1 inhibitor, referred to as [I], has also been reported with an IC50 value of 10.4 nM and has shown significant tumor growth inhibition in a CT26 syngeneic tumor mouse model, especially in combination with an anti-PD-1 antibody[5].

Novel derivatives of the dual EGFR/HER2 inhibitor Lapatinib, which incorporate a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety, have demonstrated outstanding inhibitory activity. One such derivative, compound 6j, showed nanomolar IC50 values against both EGFR (1.8 nM) and HER2 (87.8 nM). This indicates that the pyridin-2-ylmethoxy group is a favorable scaffold for the design of potent dual kinase inhibitors for cancer therapy.

Table 3: Summary of Kinase Inhibitory Activity of Selected Pyridine Derivatives

| Compound Class | Target Kinase | Activity (IC50) | Reference |

| 2-substituted-pyridin-4-yl macrocyclic derivative | HPK1 | 1.22 nM | |

| Pyridine-based HPK1 inhibitor [I] | HPK1 | 10.4 nM | [5] |

| Lapatinib derivative with pyridin-2-ylmethoxy moiety (6j) | EGFR | 1.8 nM | |

| Lapatinib derivative with pyridin-2-ylmethoxy moiety (6j) | HER2 | 87.8 nM |

Thrombin Inhibition (via Dabigatran Intermediate)

Ethyl 3-(pyridin-2-ylamino)propanoate is a known key intermediate in the synthesis of Dabigatran etexilate, a potent, direct thrombin inhibitor used as an anticoagulant. Dabigatran competitively and reversibly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This relationship suggests that while the ethyl propanoate derivative itself may not be a direct thrombin inhibitor, its structural backbone is amenable to the synthesis of highly active pharmaceutical agents.

Vasodilation Activity

Certain pyridine-based compounds have been shown to possess vasodilatory properties. For example, some 6-(4-substitutedphenyl)-3-pyridazinone derivatives, designed as analogues of hydralazine, exhibited potent vasorelaxant activity on rat aorta with EC50 values in the low micromolar range[6]. Another study on novel pyrazolo[3,4-b]pyridine derivatives reported moderate vasodilation activity alongside inhibition of vascular remodeling, suggesting a dual-action mechanism for the treatment of pulmonary arterial hypertension[7]. The mechanism for some pyridine derivatives has been attributed to the blockade of Ca2+ channels in vascular smooth muscle[8].

Table 4: Summary of Vasodilation Activity of Selected Pyridine Derivatives

| Compound Class | Assay | Activity (EC50) | Reference |

| 6-(4-substitutedphenyl)-3-pyridazinone derivatives | Rat Aorta Relaxation | 0.029 - 1.907 µM | [6] |

| Pyrazolo[3,4-b]pyridine derivatives | Vasodilation Assay | Moderate Activity | [7] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using appropriate broth medium.

-

Incubation: The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO and serially diluted in culture medium. The cells are then treated with various concentrations of the compound and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and the plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

HPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

-

Reagent Preparation: Prepare Kinase Buffer, ATP solution, HPK1 enzyme solution, and the substrate (e.g., Myelin Basic Protein). The test compound is serially diluted in Kinase Buffer.

-

Kinase Reaction: In a 384-well plate, add the test inhibitor solution, followed by the HPK1 enzyme solution. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP and incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Record the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are determined from the inhibitor dose-response curves.

EGFR/HER2 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

-

Reagent Preparation: Prepare 4X test compound dilutions, 2X kinase/antibody mixture (Eu-anti-tag antibody and EGFR or HER2 kinase), and 4X tracer solution (Alexa Fluor® 647-labeled ATP-competitive inhibitor).

-

Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The FRET signal is generated by the proximity of the europium-labeled antibody and the Alexa Fluor® 647-labeled tracer when both are bound to the kinase.

-

Data Analysis: Inhibition of the kinase by the test compound displaces the tracer, leading to a decrease in the FRET signal. IC50 values are calculated from the dose-response curves.

Vasodilation Assay (Isolated Rat Aortic Rings)

-

Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering connective tissue, and cut into rings (2-3 mm in length).

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the rings is assessed by inducing contraction with a high-potassium solution (e.g., 80 mM KCl). Endothelial integrity is confirmed by observing relaxation in response to acetylcholine in phenylephrine-precontracted rings.

-

Compound Testing: After washing and re-equilibration, the aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine. Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. EC50 values, the concentration of the compound that produces 50% of the maximal relaxation, are determined from the concentration-response curves.

Signaling Pathways and Mechanisms of Action

HPK1 Signaling Pathway in T-Cells

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76, leading to the recruitment of 14-3-3 proteins. This complex formation ultimately dampens the TCR signaling cascade, reducing T-cell proliferation and cytokine production. Inhibition of HPK1 is therefore a promising strategy to enhance anti-tumor immunity.

Caption: HPK1 signaling pathway in T-cell activation and its inhibition.

EGFR/HER2 Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Upon ligand binding (for EGFR) or heterodimerization, the receptors dimerize and autophosphorylate their intracellular tyrosine residues. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cancer cell proliferation and survival. Dual inhibitors like Lapatinib block the ATP-binding site of these kinases, preventing their activation and downstream signaling.

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relaxation of rat thoracic aorta induced by pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 2-(pyridin-2-yl)propanoate Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of ethyl 2-(pyridin-2-yl)propanoate derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and herbicidal activities. This document details experimental protocols, presents quantitative biological data in a structured format, and visualizes key pathways and workflows to facilitate further research and development in this area.

Core Structure and Physicochemical Properties

This compound serves as a foundational scaffold for the development of a wide array of derivatives. The core structure consists of a pyridine ring linked at the 2-position to a propanoate ethyl ester. Variations in substitution on both the pyridine ring and the propanoate moiety have led to the discovery of compounds with diverse biological activities.

Table 1: Physicochemical Properties of this compound and Key Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| This compound | C₁₀H₁₃NO₂ | 179.22 | 2739-74-4 | Core scaffold. |

| Ethyl 2-methyl-2-(pyridin-2-yl)propanoate | C₁₁H₁₅NO₂ | 193.24 | 20092-97-1 | Methylated analogue.[1] |

| Ethyl 3-(pyridin-2-ylamino)propanoate | C₁₀H₁₄N₂O₂ | 194.23 | 103041-38-9 | Intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor.[2] |

| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C₁₀H₁₁NO₃ | 193.20 | 26510-52-1 | Ketone derivative.[3] |

Synthesis of this compound Derivatives and Analogues

The synthesis of these compounds typically involves multi-step reactions, starting from commercially available pyridines and propanoic acid derivatives. Below are representative synthetic protocols for key analogues.

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This compound is a key intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine and ethyl acrylate in anhydrous ethanol.

-

Catalysis: Add trifluoromethanesulfonic acid as a catalyst to the mixture.

-

Reaction Conditions: Heat the reaction mixture in an oil bath at a controlled temperature of 120-160°C for 16-20 hours under a nitrogen atmosphere.

-

Work-up: After cooling, the reaction solution is washed with petroleum ether.

-

Purification: The product is concentrated under reduced pressure and then recrystallized from a mixture of petroleum ether and ethyl acetate to yield white flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate.[2]

Synthesis of Substituted Ethyl 2-(quinolin-4-yl)propanoates (Analogues)

These quinoline-based analogues have demonstrated significant antimicrobial activity.

Experimental Protocol:

-

Formation of 4-chloroquinolines: Substituted 4-hydroxyquinolines, synthesized via the Gould-Jacobs reaction, are treated with phosphorus oxychloride to yield the corresponding 4-chloroquinolines.

-

Nucleophilic Substitution: The 4-chloroquinolines are then reacted with diethyl sodiomethylmalonate in dimethylformamide (DMF).

-

De-ethoxycarbonylation: The resulting product undergoes a Krapcho de-ethoxycarbonylation reaction to yield the target ethyl 2-(quinolin-4-yl)propanoate derivatives.[4]

Caption: General workflow for the synthesis of derivatives.

Biological Activities and Therapeutic Potential

Derivatives and analogues of this compound have shown promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Several pyridine-containing compounds have demonstrated potent anticancer activity through various mechanisms of action.

Table 2: In Vitro Anticancer Activity of Pyridine-based Compounds

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyridine-derived VEGFR-2 Inhibitors | HepG2 (Liver) | 4.25 - 6.37 | VEGFR-2 Inhibition | [5][6] |

| MCF-7 (Breast) | 6.08 - 12.83 | VEGFR-2 Inhibition | [5][6] | |

| Pyridin-2-yl estra-1,3,5-triene Derivatives | PC-3 (Prostate, AR negative) | 4.69 - 11.09 | AKR1C3 Inhibition | [7] |

| HeLa (Cervical) | 8.71 - 27.41 | Not specified | [7] | |

| Imidazo[1,2-a]pyridine Derivatives | HCC1937 (Breast) | 45 - 79.6 | p53/p21 mediated cell cycle arrest, apoptosis | [8] |

3.1.1. Mechanism of Action: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy. Certain pyridine derivatives have been shown to be potent inhibitors of VEGFR-2.[5][6][9]

Caption: Inhibition of the VEGFR-2 signaling pathway.

3.1.2. Mechanism of Action: p53-mediated Apoptosis

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis (programmed cell death) in response to cellular stress. Some pyridine derivatives have been shown to exert their anticancer effects by upregulating p53, which in turn modulates the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, leading to apoptosis.[8][10][11][12][13]

Caption: Induction of apoptosis via the p53 pathway.

3.1.3. Mechanism of Action: AKR1C3 Inhibition

Aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme involved in the biosynthesis of androgens and is implicated in the progression of castration-resistant prostate cancer. Selective inhibition of AKR1C3 is a promising therapeutic strategy. Certain steroidal analogues incorporating a pyridin-2-yl moiety have demonstrated potent and selective inhibition of AKR1C3.[1][2][7][14][15][16]

Experimental Protocol for In Vitro Anticancer Activity Screening (MTT Assay):

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17]

Antimicrobial Activity

Analogues of this compound, particularly those with a quinoline core, have exhibited broad-spectrum antimicrobial activity.

Table 3: Antimicrobial Activity of Ethyl 2-(quinolin-4-yl)propanoate Analogues

| Compound | Microorganism | MIC (µg/mL) |

| Substituted Ethyl 2-(quinolin-4-yl)propanoates | Staphylococcus aureus | Modest activity |

| Enterococcus faecalis | Modest activity | |

| Escherichia coli | Modest activity | |

| Pseudomonas aeruginosa | Modest activity | |

| Helicobacter pylori | Potent activity | |

| Candida albicans | Modest activity | |

| Data from reference[4] |

Experimental Protocol for Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method):

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.[7][18][19][20]

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[7][18][19]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.[7][19][20]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).[7][19]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk.[19]

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the test compound.[19][20]

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising area for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, highlight the versatility of this chemical class. Future research should focus on synthesizing and screening a broader range of derivatives to establish more definitive structure-activity relationships. Further elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The detailed protocols and data presented in this guide provide a solid foundation for advancing the development of these promising compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]

- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scientificarchives.com [scientificarchives.com]

- 11. Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. overview-of-akr1c3-inhibitor-achievements-and-disease-insights - Ask this paper | Bohrium [bohrium.com]

- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 18. asm.org [asm.org]

- 19. microbenotes.com [microbenotes.com]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

An In-depth Technical Guide to Pyridinyl Propanoates: Focus on Ethyl 2-(pyridin-2-yl)propanoate and its Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature on "Ethyl 2-(pyridin-2-yl)propanoate" and its closely related isomers. While published data on the specific synthesis and biological activity of this compound is limited, this paper aims to provide a valuable resource by summarizing the available information and presenting a detailed overview of the synthesis and application of the well-documented isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, as a case study.

Physicochemical Properties of Pyridinyl Propanoates

A summary of the computed physicochemical properties for this compound isomers is presented in Table 1. This data, primarily sourced from PubChem, offers a comparative overview of the molecules.

Table 1: Computed Physicochemical Properties of Ethyl Pyridinyl Propanoate Isomers

| Property | Ethyl 2-methyl-2-(pyridin-2-yl)propanoate[1] | Ethyl 3-(pyridin-2-yl)propanoate[2] | Ethyl 3-(pyridin-2-ylamino)propanoate[3] |

| Molecular Formula | C₁₁H₁₅NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 193.24 g/mol | 179.22 g/mol | 194.23 g/mol |

| XLogP3 | 2.1 | 1.1 | 1.56 |

| Hydrogen Bond Donor Count | 0 | 0 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 4 |

| Rotatable Bond Count | 4 | 5 | 6 |

| Exact Mass | 193.110278721 Da | 179.094628657 Da | 194.105530 Da |

| Boiling Point | Not available | Not available | 125°C @ 0.2mmHg[3] |

| Melting Point | Not available | Not available | 48-50°C[4] |

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Detailed Case Study

The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is well-documented in the patent literature due to its importance as a key intermediate in the production of the direct thrombin inhibitor, Dabigatran etexilate.[3][5][6] Several synthetic routes have been described, with a common method involving the reaction of 2-aminopyridine with ethyl acrylate.

Experimental Protocol: Synthesis via Trifluoromethanesulfonic Acid Catalysis

A patented method describes the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate using trifluoromethanesulfonic acid as a catalyst.[5][6]

Reaction Scheme:

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Anhydrous ethanol

-

Trifluoromethanesulfonic acid

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Under a nitrogen atmosphere, 2-aminopyridine and ethyl acrylate are dissolved in anhydrous ethanol.[5][6]

-

The reaction mixture is heated in an oil bath to a temperature of 120-160°C and stirred for 16-20 hours.[5][6]

-

After the reaction is complete, the solution is cooled to 35-40°C.

-

The reaction solution is washed with petroleum ether.[3]

-

The mixture is then concentrated under reduced pressure.[3]

-

The resulting residue is washed with a mixture of petroleum ether and ethyl acetate and then recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[3]

Quantitative Data:

Experimental Protocol: Synthesis via Acetic Acid Catalysis

An alternative method utilizes glacial acetic acid as the catalyst.[7]

Procedure:

-

2-aminopyridine, ethyl acrylate, and glacial acetic acid are added to a reaction flask.[7]

-

The mixture is heated to an internal temperature of 80°C and stirred overnight (approximately 12 hours).[7]

-

The reaction progress is monitored by HPLC.

-

After completion, the mixture is cooled to room temperature.

-

2N HCl is added, followed by extraction with ethyl acetate. The aqueous phase is collected.

-

The aqueous phase is washed again with ethyl acetate.

-

Sodium carbonate is added to the combined aqueous phase, followed by extraction with ethyl acetate.

-

The organic phases are combined and the solvent is evaporated to yield the product.

Applications in Drug Development

The primary application found in the literature for a pyridinyl propanoate is the use of Ethyl 3-(pyridin-2-ylamino)propanoate as a crucial intermediate in the synthesis of Dabigatran etexilate .[3][5][6] Dabigatran etexilate is a direct thrombin inhibitor and an oral anticoagulant medication.[6]

The synthetic pathway from Ethyl 3-(pyridin-2-ylamino)propanoate to Dabigatran etexilate is a multi-step process that is central to the pharmaceutical manufacturing of this drug.

Workflow for Dabigatran Etexilate Synthesis.

Biological Activities of Related Pyridinyl Propanoates

While no specific biological activities for this compound have been detailed in the reviewed literature, studies on related compounds suggest potential for biological effects. For instance, derivatives of arylpyridin-2-yl guanidine have been investigated as novel inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), with potential applications in conditions like asthma.[8] This highlights the potential for the pyridinyl propanoate scaffold in modulating biological pathways.

Spectral Information

Public databases indicate the availability of spectral data for some isomers of this compound, which are crucial for chemical characterization.

-

Ethyl 2-methyl-2-(pyridin-2-yl)propanoate: 13C NMR spectra are available.[1]

-

Ethyl 3-(pyridin-2-yl)propanoate: 13C NMR, GC-MS, and FTIR spectra are available.[2]

Researchers are encouraged to consult spectral databases for detailed information.

Conclusion

This technical guide has synthesized the available literature on this compound and its isomers. The information on the target molecule is sparse, indicating it is a less-explored area of research. However, the detailed examination of its isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, provides a valuable case study into the synthesis, characterization, and pharmaceutical application of pyridinyl propanoates. The established role of this isomer as a key intermediate for the anticoagulant Dabigatran etexilate underscores the importance of this class of compounds in drug development. Further research into the synthesis and biological evaluation of this compound and other related derivatives is warranted to explore their potential therapeutic applications.

References

- 1. Ethyl 2-methyl-2-(pyridin-2-yl)propanoate | C11H15NO2 | CID 642856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 4. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 [biosynth.com]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of Pyridine-based Propanoates

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling precautions for pyridine-based propanoates, based on available data for related compounds.

GHS Hazard Information for Related Compounds

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for two related compounds. It is crucial to note that the hazard profile of "Ethyl 2-(pyridin-2-YL)propanoate" may vary.

| GHS Classification | Ethyl 3-oxo-3-(pyridin-2-yl)propanoate[1][2] | Ethyl 3-(pyridin-2-ylamino)propanoate |

| Pictogram | Irritant | Warning |

| Signal Word | Warning | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[2] | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves, protective clothing, eye protection and face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Experimental Protocols: Safe Handling and Storage

The following are general best-practice protocols for handling chemical reagents in a laboratory setting. These should be adapted based on a substance-specific risk assessment.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure. The following table outlines recommended PPE when handling similar pyridine-based compounds.

| PPE Category | Recommendation | Justification |

| Eye Protection | Safety glasses with side-shields or safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Handle with compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[3][5] | Prevents skin contact which can cause irritation. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3] |

| Skin and Body Protection | Laboratory coat. A complete suit protecting against chemicals may be required depending on the scale of work.[4] | Protects skin from accidental splashes and contamination. |

| Respiratory Protection | Use in a well-ventilated area. For higher-level protection or in case of insufficient ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[4] | Minimizes inhalation of vapors or dust which may cause respiratory irritation.[1][3] |

Storage and Handling Procedures

-

Storage: Keep containers securely sealed when not in use.[1] Store in a cool, dry, and well-ventilated area.[6] Some related compounds recommend storage at 2-8°C under an inert atmosphere.[3]

-

Handling: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke when handling.[1] Wash hands thoroughly after handling.[1]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1]

Spill and Emergency Procedures

-

Minor Spills: Clean up spills immediately.[1] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1] Place in a suitable, labeled container for waste disposal.[1]

-

Major Spills: Evacuate the area and move upwind.[1] Alert the appropriate emergency response team.[1] Wear self-contained breathing apparatus and full protective clothing.[1] Prevent spillage from entering drains or water courses.[1]

Visualized Workflows

The following diagrams illustrate standard laboratory workflows relevant to the safe handling of chemical compounds.

Caption: General Laboratory Chemical Handling Workflow.

Caption: Chemical Spill Response Workflow.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. molcore.com [molcore.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of Ethyl 2-(pyridin-2-yl)propanoate from 2-Aminopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-(pyridin-2-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a two-step process commencing with the conversion of commercially available 2-aminopyridine to 2-chloropyridine via a Sandmeyer-type reaction. This intermediate subsequently undergoes a palladium-catalyzed α-arylation with an ethyl propanoate enolate to yield the final product. This methodology offers a reliable and adaptable route for the preparation of α-pyridyl esters, which are key structural motifs in numerous biologically active compounds.

Introduction

α-Aryl propanoates are a prominent structural class in pharmaceuticals, most notably in the non-steroidal anti-inflammatory drug (NSAID) family (e.g., Ibuprofen, Naproxen). The incorporation of a pyridine ring at the α-position introduces a key heteroaromatic scaffold, modulating the compound's physicochemical properties, such as solubility, metabolic stability, and target binding. The synthesis of this compound, therefore, provides access to a versatile intermediate for the development of novel therapeutic agents. The described two-step synthesis is a robust and scalable approach, utilizing well-established and understood chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound from 2-aminopyridine is accomplished in two sequential steps:

-

Step 1: Synthesis of 2-Chloropyridine. 2-Aminopyridine is converted to its diazonium salt, which is subsequently displaced by a chloride ion in a Sandmeyer-type reaction.

-

Step 2: Synthesis of this compound. 2-Chloropyridine is coupled with the enolate of ethyl propanoate via a palladium-catalyzed α-arylation reaction.

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloropyridine

This protocol is adapted from established procedures for the diazotization of aminopyridines. The diazotization in aqueous hydrochloric acid can result in yields of 30-50%, with the corresponding hydroxyl compound being a major byproduct.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Aminopyridine | 94.12 | 100 | 9.41 g |

| Hydrochloric Acid (conc. 37%) | 36.46 | - | 40 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 110 | 7.59 g |

| Copper(I) Chloride (CuCl) | 98.99 | 130 | 12.87 g |

| Deionized Water | 18.02 | - | As needed |

| Dichloromethane (DCM) | 84.93 | - | For extraction |

| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | - | For neutralization |

| Anhydrous Sodium Sulfate | 142.04 | - | For drying |

Procedure:

-

Diazonium Salt Formation:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-aminopyridine (9.41 g, 100 mmol) and concentrated hydrochloric acid (40 mL).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (7.59 g, 110 mmol) in 20 mL of deionized water and add this solution dropwise to the stirred slurry, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is observed.[2]

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, dissolve copper(I) chloride (12.87 g, 130 mmol) in 50 mL of concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the stirred CuCl solution at room temperature. Vigorous nitrogen evolution will occur.

-

After the addition is complete, continue stirring at room temperature for 3 hours.

-

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-chloropyridine by vacuum distillation to yield a colorless oil.

-

Expected Yield: 45-65%

Step 2: Synthesis of this compound

This protocol is based on the Buchwald-Hartwig α-arylation of esters, which has been shown to be effective for coupling aryl chlorides with ester enolates.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Chloropyridine | 113.55 | 10 | 1.14 g |

| Ethyl Propanoate | 102.13 | 12 | 1.23 g (1.38 mL) |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 11 | 11 mL (1.0 M in THF) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.1 (1 mol%) | 91.6 mg |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 476.61 | 0.24 (2.4 mol%) | 114 mg |

| Anhydrous Toluene | 92.14 | - | 20 mL |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 10 mL |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 53.49 | - | For quenching |

| Ethyl Acetate | 88.11 | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |

Procedure:

-

Enolate Formation:

-

To an oven-dried 100 mL Schlenk flask under an argon atmosphere, add anhydrous tetrahydrofuran (10 mL) and ethyl propanoate (1.23 g, 12 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LiHMDS (11 mL of a 1.0 M solution in THF, 11 mmol) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

-

Palladium-Catalyzed α-Arylation:

-

In a separate oven-dried Schlenk flask under argon, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol), RuPhos (114 mg, 0.24 mmol), 2-chloropyridine (1.14 g, 10 mmol), and anhydrous toluene (20 mL).

-

Stir this mixture at room temperature for 10 minutes to form the active catalyst complex.

-

Transfer the pre-formed enolate solution from step 1 to the catalyst mixture via cannula at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a pale yellow oil.

-

Expected Yield: 70-85%

Data Summary

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction Name | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Sandmeyer Reaction | 2-Aminopyridine, NaNO₂, CuCl | aq. HCl | 0-5 then 25 | 3.25 | 45-65 |